molecular formula C9H14N2O2 B1474734 (1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol CAS No. 1696366-26-3

(1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol

Numéro de catalogue: B1474734
Numéro CAS: 1696366-26-3
Poids moléculaire: 182.22 g/mol
Clé InChI: ILXPNHRJQYFPKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol (CAS 1696366-26-3) is a chemical building block of significant interest in organic and medicinal chemistry research. This compound features a unique molecular structure that integrates an imidazole ring, a hydroxymethyl group, and a tetrahydrofuran (THF) moiety. The presence of the tetrahydrofuran ring, a versatile solvent and important structural unit in polymer science , combined with the imidazole group, a common pharmacophore in bioactive molecules, makes this compound a valuable intermediate. Its primary research application is as a key synthetic precursor in the development of nucleoside analogues. Patents detail the use of closely related tetrahydrofuran-containing imidazole derivatives in the synthesis of 4'-azidonucleoside compounds , which are investigated for their antiviral properties. Furthermore, structurally similar imidazole-methyl compounds have been documented in pharmaceutical research for the development of potential therapeutics, such as for the treatment of conditions like COVID-19 . The hydroxymethyl group on the imidazole ring offers a reactive site for further functionalization, allowing researchers to create more complex molecules for drug discovery and material science. The product is offered with a high level of purity (95%+) and is supported by analytical data, including NMR and mass spectrometry. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

[1-(oxolan-2-ylmethyl)imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-6-8-4-11(7-10-8)5-9-2-1-3-13-9/h4,7,9,12H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXPNHRJQYFPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(N=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol, also known by its IUPAC name [1-(oxolan-2-ylmethyl)imidazol-4-yl]methanol, is a compound characterized by its unique molecular structure, which incorporates both a tetrahydrofuran and an imidazole ring. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of therapeutic applications against various diseases.

  • Molecular Formula : C9H14N2O2
  • Molecular Weight : 182.22 g/mol
  • Purity : Typically around 95%.

The biological activity of (1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol is believed to stem from its ability to interact with specific biological targets. Imidazole derivatives are known for their role in enzyme inhibition and receptor modulation. This compound may exhibit similar properties, potentially acting as an inhibitor or modulator in various biochemical pathways.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, revealing several key areas of interest:

Antimicrobial Activity

Research indicates that imidazole derivatives often possess antimicrobial properties. The compound's structure may enhance its interaction with microbial targets, potentially leading to effective inhibition of pathogen growth. For instance, studies on related imidazole compounds have shown significant activity against bacterial strains and fungi.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of imidazole derivatives have been documented in various cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation could position it as a candidate for further investigation in oncology. Studies have shown that modifications in the imidazole ring can significantly influence the cytotoxic profile .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study 2Antiparasitic ActivityShowed efficacy against Plasmodium species in vitro, suggesting potential for malaria treatment.
Study 3CytotoxicityInduced apoptosis in cancer cell lines with IC50 values indicating potent activity compared to standard treatments .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Physicochemical Properties

The following table compares (1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol with structurally related imidazole derivatives:

Compound Name CAS Number Molecular Formula Boiling Point (°C) pKa Density (g/cm³) Key Substituents Reference
(1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol Not reported C₉H₁₄N₂O₂ N/A ~13.5* ~1.3* THF-methyl, C4-hydroxymethyl
(1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanol 1692082-26-0 C₁₁H₁₀F₂N₂O 396.3 ± 37.0 13.55 1.3 ± 0.1 2,5-Difluorobenzyl, C4-hydroxymethyl
(1-Trityl-1H-imidazol-4-yl)methanol 33769-07-2 C₂₃H₂₀N₂O N/A N/A N/A Triphenylmethyl, C4-hydroxymethyl
[3-(1-(1H-Imidazol-4-yl)ethyl)-2-methylphenyl]methanol N/A C₁₃H₁₆N₂O N/A N/A N/A Imidazole-ethyl, methylphenyl

Notes:

  • *Estimated values based on structural similarity to (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol .
  • The THF-containing derivative likely exhibits improved solubility in polar solvents compared to bulkier analogues like the trityl-substituted compound .
(1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol

For example, THF-containing imidazoles are often prepared by reacting imidazole precursors with THF-derived alkyl halides in the presence of bases like NaH or K₂CO₃ .

Comparison with Other Imidazole Derivatives
  • Difluorobenzyl-substituted derivative : Synthesized using tetrabutylammonium fluoride (TBAF) to deprotect sulfonyl groups, followed by purification via reverse-phase HPLC .
  • Trityl-substituted derivative : Prepared via Grignard reactions involving triphenylmethyl chloride and imidazole precursors, with yields as low as 3.5% due to steric hindrance .
  • Aryl-substituted derivatives : Often synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, highlighting the versatility of imidazole scaffolds .

Q & A

Q. What are the established synthetic routes for (1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol, and how are intermediates characterized?

The compound is synthesized via alkylation of 4-nitroimidazole with 2-(bromomethyl)tetrahydrofuran, followed by nitro group reduction. Key intermediates (e.g., 4-nitro-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole) are purified using flash column chromatography (hexane:ethyl acetate) and characterized via LCMS (e.g., m/z = 198.3 [M+H]+) and ¹H NMR to confirm regioselectivity and purity .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

LCMS and ¹H NMR are essential:

  • LCMS : Monitors reaction progress (e.g., tR = 0.098 min for intermediates).
  • ¹H NMR : Resolves regioisomers (e.g., 3:1 mixture observed in alkylation steps) and confirms substitution patterns (e.g., δ 4.12–4.05 ppm for tetrahydrofuran-CH2 protons) . Purity is assessed via AUC (Area Under Curve) ≥95% .

Q. How is the compound utilized in further derivatization for biological studies?

The primary alcohol group enables sulfonylation or acylation. For example, coupling with 5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride yields sulfonamide derivatives (e.g., 2n), validated as tubulin polymerization inhibitors in anticancer research .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during alkylation of the imidazole ring?

Q. How can reaction yields be improved during nitro group reduction and subsequent purification?

The reduction of 4-nitro-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole to the amine intermediate (Step B) achieves a 62% yield. Catalytic hydrogenation or alternative reductants (e.g., Fe/HCl) may enhance efficiency. Purification challenges due to polar byproducts necessitate optimized solvent systems (e.g., methanol recrystallization) .

Q. What strategies mitigate low yields in sulfonamide coupling reactions (e.g., Step C yielding 8%)?

Low yields in sulfonylation (e.g., 8% for 2n) stem from steric hindrance and competing side reactions. Strategies include:

  • Pre-activation of sulfonyl chlorides.
  • Use of coupling agents (e.g., DCC/DMAP).
  • Solvent optimization (e.g., THF vs. DMF) to improve nucleophilicity .

Q. How do structural modifications of the tetrahydrofuran moiety impact biological activity?

Replacing the tetrahydrofanyl group with cyclopentylmethyl (e.g., compound 2o) alters pharmacokinetic properties (e.g., lipophilicity, metabolic stability). Comparative SAR studies via LCMS-based metabolic assays and tubulin inhibition assays (IC50) are recommended .

Data Analysis & Contradictions

Q. How do discrepancies in reported yields for similar imidazole derivatives inform synthetic protocol design?

Yields for sulfonamide derivatives (15–40%) vary due to substituent electronic effects. For example, electron-withdrawing groups on the aryl ring reduce nucleophilic attack efficiency, necessitating tailored reaction conditions (e.g., elevated temperatures or prolonged reaction times) .

Q. What analytical inconsistencies arise in characterizing regioisomeric mixtures, and how are they resolved?

Regioisomers (e.g., C4 vs. C5 substitution) exhibit overlapping LCMS signals but distinct ¹H NMR splitting patterns (e.g., coupling constants for tetrahydrofuran protons). Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography (as in phenanthroimidazole derivatives) resolve ambiguities .

Methodological Recommendations

Q. What computational tools are recommended for predicting reactivity and regioselectivity?

  • DFT calculations : Model transition states for alkylation reactions.
  • Molecular docking : Predict binding affinities of sulfonamide derivatives to biological targets (e.g., tubulin) .

Q. How should researchers address solubility challenges in biological assays?

  • Use co-solvents (e.g., DMSO ≤0.1%) for in vitro studies.
  • Derivatize the methanol group to esters or ethers for improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.